(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
Description
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine (CAS: 1213034-26-4) is a chiral amine featuring a prop-2-enylamine backbone attached to a substituted phenyl ring. The phenyl group is functionalized with a chlorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position. Its molecular formula is C₁₀H₉ClF₃NO, with a molecular weight of 251.63 g/mol .
The trifluoromethoxy group is a strong electron-withdrawing substituent, which may influence the compound’s electronic properties, solubility, and metabolic stability.
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m1/s1 |
InChI Key |
SGGLHQPRCLKHQM-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)OC(F)(F)F)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution and Functional Group Installation
The chloro and trifluoromethoxy groups are introduced onto the phenyl ring through selective electrophilic aromatic substitution or via the use of pre-functionalized starting materials.
- Trifluoromethoxy group introduction: This group is often installed by nucleophilic aromatic substitution using trifluoromethoxide reagents or via trifluoromethylation followed by oxygenation steps.
- Chlorination: Selective chlorination at the 3-position relative to the trifluoromethoxy substituent can be achieved using reagents like N-chlorosuccinimide under controlled conditions.
Formation of the Prop-2-enylamine Side Chain
The prop-2-enylamine side chain is commonly constructed by:
- Aldehyde or ketone condensation with ammonia or primary amines: The synthesis often starts with the corresponding aldehyde or ketone derivative of the substituted phenyl ring.
- Reductive amination: The aldehyde intermediate undergoes reductive amination with ammonia or an amine source, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts, to form the amine.
- Stereoselective control: The (1R) configuration is introduced or preserved by using chiral catalysts or starting materials, or by resolution of racemic mixtures.
Purification and Salt Formation
- The free base amine is typically isolated by extraction and purified by distillation or chromatography.
- Acid addition salts (e.g., hydrochloride or sulfate salts) can be prepared by dissolving the free base in an aqueous acid solution and isolating the salt by evaporation or precipitation, enhancing stability and handling.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic chlorination | N-Chlorosuccinimide (NCS), solvent (e.g., dichloromethane), controlled temperature | Selective 3-chlorination on phenyl ring |
| 2 | Trifluoromethoxy installation | Trifluoromethoxide reagent or trifluoromethylation followed by oxygenation | Requires careful control to avoid overreaction |
| 3 | Aldehyde formation | Oxidation of methyl or side chain precursors | Use of PCC or Swern oxidation |
| 4 | Reductive amination | Ammonia or primary amine, NaBH3CN or catalytic hydrogenation (Pd/C) | Stereocontrol via chiral catalysts or auxiliaries |
| 5 | Salt formation | Aqueous acid (HCl, H2SO4), solvent evaporation | Improves compound stability and isolation |
Research Findings and Optimization
- Stereoselectivity: Research indicates that the use of chiral catalysts or auxiliaries during the reductive amination step is critical to obtaining the (1R) enantiomer with high enantiomeric excess.
- Yield optimization: Reaction temperature and solvent choice significantly affect yields, especially in the chlorination and trifluoromethoxy installation steps.
- Purity: Acid addition salts are preferred for pharmaceutical applications due to enhanced stability and easier crystallization.
Comparative Data Table of Related Compounds and Preparation Approaches
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. The chloro group can further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Compound A : (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine (CAS: 1213697-31-4)
- Molecular Formula : C₁₀H₁₂ClN
- Molecular Weight : 181.66 g/mol
- Substituents : 4-chloro and 3-methyl groups on the phenyl ring.
- Key Differences: The trifluoromethoxy group in the target compound is replaced with a methyl group, reducing electron-withdrawing effects and increasing steric bulk.
Compound B : 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Substituents : Trifluoromethoxy-phenyl and pyridinyl-pyrazolopyrimidine core.
- Key Differences: The target compound lacks the heterocyclic pyrazolopyrimidine moiety, which is critical for kinase inhibition in many pharmaceuticals.
Compound C : 4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl (from EP 4 374 877 A2)
- Substituents : 4-chloro and 2-(trifluoromethylpyridinyl) groups.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound (CAS: 1213034-26-4) | C₁₀H₉ClF₃NO | 251.63 | 3-Cl, 4-OCF₃ | High lipophilicity, chiral center |
| Compound A (CAS: 1213697-31-4) | C₁₀H₁₂ClN | 181.66 | 4-Cl, 3-CH₃ | Lower polarity, increased steric bulk |
| Compound B (from [2]) | C₁₇H₁₂F₃N₆O | 382.31 | Pyrazolopyrimidine, 4-OCF₃ | Heterocyclic core, kinase inhibition |
| Compound C (from [4]) | C₁₂H₇ClF₃N | 269.64 | 4-Cl, 2-(CF₃-pyridinyl) | Heteroaromatic, π-π stacking potential |
Substituent Effects on Chemical Properties
Electron-Withdrawing Effects :
Lipophilicity :
- Stereochemical Considerations: The (1R)-configuration in the target compound and Compound A is critical for enantioselective interactions, a feature absent in non-chiral analogues like Compound C .
Biological Activity
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro and a trifluoromethoxy group, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₀H₉ClF₃NO
- Molecular Weight : 251.63 g/mol
- IUPAC Name : (1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine
The biological activity of (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.
| Mechanism | Description |
|---|---|
| Receptor Binding | Interacts with neurotransmitter receptors, potentially influencing neurotransmission. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways, affecting cellular functions. |
| Modulation of Signaling Pathways | Alters pathways related to cell growth and survival, which could impact cancer cell proliferation. |
Biological Activities
Research indicates that (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it showed promising results in reducing the proliferation of breast and lung cancer cells.
Table 2: In Vitro Anticancer Activity Data
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine:
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 and A549 cells with varying concentrations of the compound.
- Results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
-
Neuroprotection in Animal Models :
- In a rodent model of neurodegeneration, administration of the compound led to significant improvements in cognitive function, suggesting its utility in treating conditions like Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
